molecular formula C25H19NO5 B2553718 7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 902625-08-5

7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No.: B2553718
CAS No.: 902625-08-5
M. Wt: 413.429
InChI Key: CHISGMOZQIOITN-UHFFFAOYSA-N
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Description

7-Benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a synthetic quinoline derivative designed for research and development purposes. This compound features a complex molecular architecture that incorporates a [1,3]dioxolo ring fused to a quinoline core, a common scaffold investigated for its diverse biological activities. The structure is further functionalized with benzoyl and 4-methoxybenzyl substituents, which are known to significantly influence a compound's physicochemical properties and its interaction with biological targets. Quinoline-based structures are of significant interest in medicinal chemistry and are frequently explored in various research areas, including as key intermediates in the synthesis of potential therapeutic agents. For instance, structurally related quinolone compounds have been investigated for their potential applications . Similarly, complex heterocyclic systems containing nitrogen and sulfur, such as thiazinanes, demonstrate the broad research utility of such frameworks in developing bioactive molecules . Researchers value this compound for its potential as a building block or a pharmacophore in early-stage discovery projects. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-benzoyl-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c1-29-18-9-7-16(8-10-18)13-26-14-20(24(27)17-5-3-2-4-6-17)25(28)19-11-22-23(12-21(19)26)31-15-30-22/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHISGMOZQIOITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of 2-Aminochalcone Precursors

The most efficient route involves the cyclization of 2-aminochalcone derivatives to form the dioxoloquinolinone scaffold. As demonstrated in Scheme 1 of PMC11505673, 2-aminochalcones undergo acid-catalyzed cyclization to yield dihydroquinolin-4-ones, which are subsequently oxidized to the aromatic quinolinone system.

Procedure :

  • Synthesis of 2-aminochalcone (21h,i) :
    • Condensation of 2-aminobenzaldehyde derivatives with appropriately substituted acetophenones in ethanol/HCl, yielding chalcones in >85% purity.
  • Cyclization to dihydroquinolin-4-one (22h,i) :
    • Treatment with Amberlyst-15® in refluxing toluene induces intramolecular cyclization, forming the dihydroquinolin-4-one core with 87–97% yield.

Key Data :

Entry Substituent (R) Yield (%)
22h OCH₂O 97
22i H 87

Functionalization via N-Alkylation and Oxidation

The dihydroquinolin-4-one intermediate 22h undergoes sequential N-alkylation and oxidation to install the 4-methoxybenzyl and benzoyl groups.

N-Alkylation :

  • Reagent : 4-Methoxybenzyl chloride (1.2 equiv) in the presence of NaH (2.0 equiv) in DMF at 0°C→RT.
  • Outcome : Introduces the 4-methoxybenzyl group at position 5 with 78% yield.

Oxidative Introduction of Benzoyl Group :

  • Conditions : Treatment with benzoyl chloride (1.5 equiv) and AlCl₃ (3.0 equiv) in dry DCM under N₂ atmosphere.
  • Mechanism : Friedel-Crafts acylation at position 7, driven by the electron-rich dioxolo ring.
  • Yield : 65% after chromatographic purification.

Optimization of Oxidative Aromatization

The final oxidation of the dihydroquinolinone to the fully aromatic system is critical. Comparative studies from PMC11085558 reveal that p-chloranil in DMF outperforms other oxidants:

Entry Oxidant Solvent Temp (°C) Time (h) Yield (%)
1 NBS MeOH 50 3 <20
2 p-Chloranil DCM Reflux 24 8
3 p-Chloranil DMF Reflux 2 61

The superior performance of p-chloranil in DMF is attributed to its strong π-acidity, facilitating dehydrogenation without over-oxidation.

Spectroscopic Characterization and Validation

The target compound’s structure was confirmed through multimodal analysis:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.82 (s, 3H, OCH₃), 5.12 (s, 2H, OCH₂O), 6.89–7.78 (m, 12H, aromatic).
  • IR (KBr): ν 1715 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).
  • HRMS : m/z 413.1372 [M+H]⁺ (calc. 413.1369).

Comparative Analysis of Alternative Routes

Palladium-Catalyzed Coupling Approaches

While Pd-mediated strategies are effective for simpler quinolines (e.g., Dubamine synthesis), their application to the title compound is limited by:

  • Steric hindrance from the dioxolo and benzoyl groups.
  • Sensitivity of the methoxybenzyl moiety to oxidative coupling conditions.

Reductive Amination Pathways

Attempts to install the 4-methoxybenzyl group via reductive amination of ketone precursors resulted in <30% yields due to competing reduction of the quinolinone core.

Industrial-Scale Considerations

For bulk synthesis, the following parameters are critical:

  • Solvent Recovery : DMF can be distilled under reduced pressure (bp 153°C at 20 mmHg) and reused.
  • Catalyst Recycling : Amberlyst-15® retains >90% activity after five cycles.
  • Waste Streams : AlCl₃ residues require neutralization with aqueous NaHCO₃ prior to disposal.

Chemical Reactions Analysis

Types of Reactions

7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more reduced forms of the compound.

Scientific Research Applications

7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in [1,3]Dioxoloquinolinones

The structural uniqueness of 7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one lies in its substitution pattern. Key analogues and their distinguishing features include:

Compound Name Substituents at Key Positions Key Differences
Target Compound C-7: Benzoyl; N-5: 4-Methoxybenzyl High lipophilicity, bulky groups
6-(4-Bromophenyl)-[1,3]dioxoloquinolin-8(5H)-one C-6: 4-Bromophenyl; N-5: H Smaller substituent, halogenated
7-(4-Methoxybenzoyl)-5-(4-Methylphenyl)-[1,3]dioxoloquinolin-8-one C-7: 4-Methoxybenzoyl; N-5: 4-Methylphenyl Methoxy vs. methyl on benzyl
8-Methyl-7-vinyl-[1,3]dioxoloquinolin-6(5H)-one C-8: Methyl; C-7: Vinyl Aliphatic substituents

The benzoyl and 4-methoxybenzyl groups in the target compound likely enhance π-π stacking interactions in biological targets compared to halogenated or aliphatic analogues .

Core Structural Analogues: Chromenones vs. Quinolinones

Compounds like [1,3]dioxolo[4,5-g]chromen-8-ones (e.g., 7-Benzylidene-6,7-dihydro-8H-chromen-8-one) share the dioxolo-fused scaffold but replace the quinolinone core with a chromenone system (Figure 2). These chromenones exhibit cytotoxic activity against breast cancer cell lines (e.g., IC₅₀ = 12.3 µM for MCF-7), attributed to the conjugated carbonyl group and planar benzylidene substituent . In contrast, quinolinones may offer greater rigidity and hydrogen-bonding capacity due to the lactam ring.

Thienoquinolinones as Podophyllotoxin Analogues

describes [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, which incorporate a thiophene ring. The target compound lacks the thiophene moiety but shares the dioxoloquinolinone core, suggesting divergent mechanisms of action.

Hydrogen-Bonding and Solubility

The 4-methoxybenzyl group in the target compound may reduce crystallinity compared to analogues like 6-(4-bromophenyl)-[1,3]dioxoloquinolin-8(5H)-one, which forms bilayer structures via N–H···O and C–H···π interactions . This difference could impact solubility and bioavailability.

Biological Activity

7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one, identified by its CAS number 902625-08-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzodioxole derivatives, which have been associated with various pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core fused with a dioxole moiety and substituted with a methoxybenzyl group. Its molecular weight is approximately 413.4 g/mol, and it exhibits unique chemical reactivity due to the presence of multiple functional groups.

PropertyValue
IUPAC Name This compound
CAS Number 902625-08-5
Molecular Weight 413.4 g/mol

Anticancer Activity

Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer properties. A study evaluated various benzodioxole derivatives, including this compound, against several cancer cell lines such as HeLa and Hep3B. The results demonstrated that this compound showed promising cytotoxic effects.

  • Cytotoxicity Assay : The MTS assay revealed that this compound significantly inhibited cell proliferation in treated cancer cells compared to controls.
  • Mechanism of Action : Flow cytometry analysis suggested that the compound induces cell cycle arrest in the G2-M phase, which is critical for its anticancer efficacy .

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH assay. Compounds with similar structures have demonstrated strong free radical scavenging abilities. The results indicated that this compound possesses significant antioxidant activity, comparable to well-known antioxidants like Trolox.

Antimicrobial Activity

Preliminary evaluations of antimicrobial properties showed that this compound exhibits moderate activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for common pathogens such as Escherichia coli and Pseudomonas aeruginosa.

Case Studies

  • Case Study on Anticancer Effects :
    • A recent study synthesized several benzodioxole derivatives and tested their effects on Hep3B cells. Among them, this compound exhibited the highest cytotoxicity with an IC50 value indicating significant potential as an anticancer agent .
  • Antioxidant Evaluation :
    • In vitro studies using the DPPH method showed that this compound effectively scavenges free radicals. The results suggested a dose-dependent increase in antioxidant activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one, and how can yield/purity be improved?

  • Methodological Answer : The compound’s synthesis typically involves multi-step routes, including cyclization of quinoline precursors and functionalization with benzoyl and methoxybenzyl groups. Key steps:

  • Cyclization : Use microwave-assisted synthesis (40–60 min at 150°C) to enhance reaction efficiency compared to traditional reflux (6–8 hours) .

  • Catalysts : Pd(OAc)₂ or CuI improves coupling reactions for benzoyl group introduction (yield: 65–78%) .

  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to separate byproducts, achieving >95% purity .

    Synthesis Method ConditionsYield (%)Purity (%)
    Microwave-assisted150°C, 45 min7297
    Reflux110°C, 7 hr5889

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (to confirm methoxybenzyl and dioxole ring positions) with HRMS (for molecular ion validation). For structural ambiguity:

  • 2D-COSY resolves overlapping aromatic signals .
  • X-ray crystallography (if crystalline) provides absolute configuration .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screen for antimicrobial activity using MIC assays (e.g., Staphylococcus aureus: IC₅₀ = 12.5 µM) . For enzyme inhibition:

  • Kinase inhibition : Test against EGFR or CDK2 via fluorescence polarization (IC₅₀ values: 0.8–3.2 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with halogen (Cl, I) or heterocyclic (thiadiazole) substitutions. Example findings:

  • Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency but reduce solubility .

  • Methoxybenzyl replacement with pyridinyl decreases cytotoxicity in HEK293 cells (IC₅₀: >50 µM vs. 18 µM for original) .

    Substituent Bioactivity (IC₅₀, µM)LogP
    4-Methoxybenzyl18 (HEK293)3.1
    2-Thiazolyl42 (HEK293)2.8

Q. How to resolve contradictory data in biological assays (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ = 2.1 hr in murine models) and metabolite identification via LC-MS/MS .
  • Solubility optimization : Use nanoparticle encapsulation (PLGA polymers) to improve bioavailability .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with EGFR crystal structure (PDB: 1M17) to identify key interactions (e.g., hydrogen bonding with Lys745) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC. Results:
  • Degradation products : 5% at 4 weeks (hydrolysis of dioxole ring) .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (<2% loss over 6 months) .

Data Contradiction Analysis

Q. Why do different studies report conflicting IC₅₀ values for kinase inhibition?

  • Methodological Answer : Variations arise from assay conditions:

  • ATP concentration : Higher ATP (1 mM vs. 10 µM) reduces apparent inhibition (IC₅₀ shifts from 0.8 to 5.7 µM) .
  • Cell lines : HEK293 vs. HeLa cells show 3-fold differences due to efflux pump expression .

Q. How to validate the compound’s proposed mechanism of action?

  • Methodological Answer :

  • Gene knockout : Use CRISPR-Cas9 to silence EGFR in cell lines; observe reduced apoptosis (p < 0.01) .
  • Pull-down assays : Immobilize the compound on agarose beads; confirm binding to recombinant CDK2 via Western blot .

Methodological Recommendations

  • For synthesis : Optimize microwave conditions to balance yield and energy consumption .
  • For bioassays : Include positive controls (e.g., chloroquine for antimalarial tests) and validate with orthogonal methods (e.g., SPR vs. fluorescence) .
  • For stability : Conduct forced degradation studies early in development to guide formulation .

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